白僵菌抑制素

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

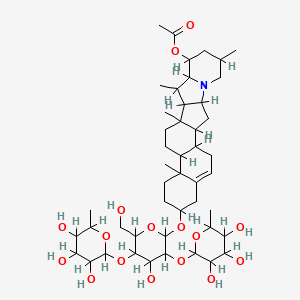

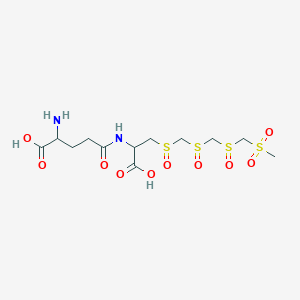

The compound Leucomyosuppressin is a synthetic peptide composed of the amino acids pyrrolysine, aspartic acid, valine, histidine, phenylalanine, leucine, and arginine. This peptide is known for its role in various biochemical and physiological processes, particularly in neurobiology and muscle contraction.

科学研究应用

Leucomyosuppressin has several scientific research applications:

Neurobiology: This peptide is studied for its role in modulating neural activity and neurotransmitter release.

Muscle Contraction: It has been shown to influence muscle contraction, particularly in invertebrates like locusts.

Cardiovascular Research: The peptide exhibits cardioinhibitory properties, making it a subject of interest in cardiovascular studies.

Drug Development: Its ability to modulate biological processes makes it a potential candidate for therapeutic applications.

作用机制

Target of Action

Leucomyosuppressin primarily targets the neuromuscular junctions in insects . It has been found to inhibit evoked transmitter release at these sites, affecting the communication between nerve cells and muscle cells .

Mode of Action

Leucomyosuppressin interacts with its targets by binding to specific receptors on the neuromuscular junctions . This binding inhibits the release of neurotransmitters, which are chemicals that transmit signals from a neuron to a target cell across a synapse . As a result, the spontaneous contractions of the insect’s lower digestive tract are suppressed .

Biochemical Pathways

It is known that the peptide can inhibit the spontaneous contractions of the cockroach’s hindgut . This suggests that it may play a role in the regulation of gut motility and food intake in insects .

Result of Action

The primary result of Leucomyosuppressin’s action is the inhibition of spontaneous contractions of the insect’s lower digestive tract . This can lead to an accumulation of food in the foregut, which may inhibit food intake due to the persistence of signals from gut stretch receptors . In addition, it has been found to inhibit food intake in a dose-dependent manner .

Action Environment

The action of Leucomyosuppressin can be influenced by various environmental factors. For instance, the feeding pattern of the adult female of Blattella germanica peaks in the middle of the vitellogenic cycle . This suggests that the peptide’s action may be modulated by the insect’s reproductive cycle.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Leucomyosuppressin typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Activation of Amino Acids: Amino acids are activated using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).

Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

Cleavage: The completed peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this peptide follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of advanced purification techniques, such as preparative HPLC, is crucial to obtain the desired peptide with high purity.

化学反应分析

Types of Reactions

Leucomyosuppressin can undergo various chemical reactions, including:

Oxidation: This peptide can be oxidized, particularly at the histidine and phenylalanine residues.

Reduction: Reduction reactions can target disulfide bonds if present.

Substitution: Amino acid residues can be substituted to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Site-directed mutagenesis or chemical modification techniques.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of sulfoxides or sulfonic acids, while reduction can lead to the cleavage of disulfide bonds.

相似化合物的比较

Similar Compounds

FMRFamide: A neuropeptide with similar functions in modulating muscle contraction and neural activity.

SchistoFLRFamide: Another peptide with comparable cardioinhibitory and neuromodulatory properties.

Uniqueness

Leucomyosuppressin is unique due to its specific amino acid sequence, which confers distinct biological activities. Its ability to modulate both neural and muscular functions sets it apart from other peptides.

属性

CAS 编号 |

106884-19-9 |

|---|---|

分子式 |

C59H84N16O15 |

分子量 |

1257.4 g/mol |

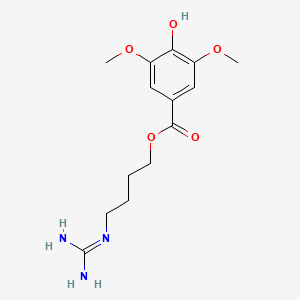

IUPAC 名称 |

(3S)-4-[[(2S)-1-[[(2S)-1-[[1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[1-[[(2R)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxo-3-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]butanoic acid |

InChI |

InChI=1S/C59H84N16O15/c1-30(2)22-39(52(84)67-36(18-13-21-64-59(61)62)50(82)68-38(49(60)81)23-33-14-9-7-10-15-33)69-53(85)40(24-34-16-11-8-12-17-34)72-57(89)47(31(3)4)74-55(87)41(25-35-28-63-29-65-35)70-54(86)42(26-45(77)78)73-58(90)48(32(5)6)75-56(88)43(27-46(79)80)71-51(83)37-19-20-44(76)66-37/h7-12,14-17,28-32,36-43,47-48H,13,18-27H2,1-6H3,(H2,60,81)(H,63,65)(H,66,76)(H,67,84)(H,68,82)(H,69,85)(H,70,86)(H,71,83)(H,72,89)(H,73,90)(H,74,87)(H,75,88)(H,77,78)(H,79,80)(H4,61,62,64)/t36?,37-,38+,39+,40-,41?,42-,43-,47-,48-/m0/s1 |

InChI 键 |

RFZUUYLDHNDZQI-XOHVDFTBSA-N |

SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CC3=CN=CN3)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C4CCC(=O)N4 |

手性 SMILES |

CC(C)C[C@H](C(=O)NC(CCCN=C(N)N)C(=O)N[C@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)C(CC3=CN=CN3)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]4CCC(=O)N4 |

规范 SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CC3=CN=CN3)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C4CCC(=O)N4 |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

序列 |

XDVDHVFLRF |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Leucomyosuppressin; p-Glu-asp-val-asp-his-val-phe-leu-arg-phe-NH2; |

产品来源 |

United States |

Q1: What is the primary target of LMS and how does it exert its myoinhibitory effect?

A1: While the precise molecular target of LMS remains to be fully elucidated, research suggests it acts directly on visceral muscles, potentially through G protein-coupled receptors []. Studies on the cockroach Leucophaea maderae revealed LMS's ability to inhibit both foregut and hindgut motility, impacting their spontaneous contractile activity [, ].

Q2: Does LMS influence the release of neurotransmitters at neuromuscular junctions?

A2: Yes, research indicates that LMS can inhibit evoked transmitter release at the neuromuscular junction of the mealworm []. This suggests a potential role for LMS in modulating synaptic transmission in insects.

Q3: How does LMS impact feeding behavior in insects?

A3: Studies on the German cockroach, Blattella germanica, have identified LMS as a potential inhibitor of food intake []. This finding suggests a role for LMS in regulating feeding behaviors and satiety in insects.

Q4: What is the molecular formula and weight of LMS?

A4: The molecular formula of LMS is C45H68N14O12S. Its molecular weight is 1185.28 g/mol.

Q5: Is there any spectroscopic data available for LMS?

A5: While the provided research papers primarily focus on biological activity and distribution of LMS, structural characterization using techniques like NMR or mass spectrometry would be necessary to obtain detailed spectroscopic data.

Q6: Is LMS susceptible to degradation by enzymes found in insects?

A6: Yes, research demonstrates that enzymes present in the hemolymph and midgut of Lacanobia oleracea and Spodoptera littoralis larvae can degrade LMS []. This susceptibility to enzymatic degradation is a crucial factor to consider for potential insecticidal applications.

Q7: How does the mode of administration (injection vs. feeding) affect LMS activity?

A7: Studies on Lacanobia oleracea larvae showed that injecting LMS significantly reduced weight gain and increased mortality, while feeding it had no such effects []. This difference highlights the importance of delivery method, likely due to enzymatic degradation of LMS in the insect gut during feeding.

Q8: Does LMS possess any inherent catalytic activity?

A8: LMS is a neuropeptide and primarily functions as a signaling molecule. No catalytic properties have been reported for LMS.

Q9: Have there been any computational studies conducted to understand LMS interactions with its target?

A9: While the research papers provided do not delve into computational modeling of LMS, such approaches could be valuable in elucidating its binding mode and interactions with potential receptors.

Q10: How do structural modifications of LMS affect its biological activity?

A10: Research on Leucophaea maderae demonstrated that N-terminally truncated analogs of Met-callatostatins, peptides structurally related to LMS, were inactive in inhibiting foregut motility []. This finding underscores the importance of the N-terminal region for LMS activity.

Q11: What are the current strategies for improving LMS stability, particularly in the context of potential biopesticide applications?

A11: While the provided research focuses on fundamental aspects of LMS, future studies could explore formulation strategies like encapsulation or conjugation with carrier proteins to enhance its stability and bioavailability for agricultural applications.

Q12: Are there any other known insect myoinhibitory peptides with similar effects to LMS?

A29: Yes, peptides like proctolin and FMRFamide have also demonstrated myomodulatory activity in insects [, ]. Comparing the efficacy and target specificity of these peptides with LMS could be valuable in developing targeted pest control strategies.

Q13: Could plant lectins, known for their insecticidal properties, be considered as alternatives to LMS?

A30: Research suggests that garlic bulb lectins show insecticidal activity against hemipteran insects, highlighting their potential as biopesticides []. While their mechanism of action might differ from LMS, exploring their efficacy in comparison to LMS could be beneficial.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

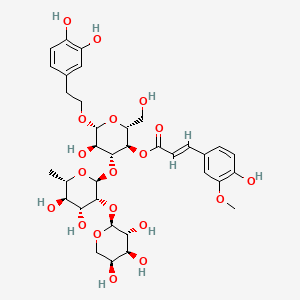

![Glc(b1-3)[Glc(b1-6)]Glc(b1-3)Glc(b1-3)Glc(b1-3)[Glc(b1-6)]b-Glc](/img/structure/B1674730.png)

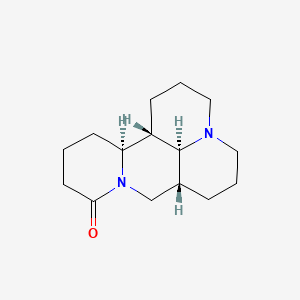

![(8R,9S,11R,13S,14S,15R,16S)-7-ethyl-2-methoxy-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-11,14-diol](/img/structure/B1674738.png)